2'-Deoxy-5-(2-fluorovinyl)uridine
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Overview
Description
2’-Deoxy-5-(2-fluorovinyl)uridine is a synthetic nucleoside analog. It is structurally similar to naturally occurring nucleosides but contains a fluorovinyl group at the 5-position of the uridine base. This modification imparts unique chemical and biological properties to the compound, making it of interest in various scientific research fields.
Preparation Methods
The synthesis of 2’-Deoxy-5-(2-fluorovinyl)uridine typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of protected fluororibose and uracil derivatives.
Condensation Reaction: The protected fluororibose undergoes a condensation reaction with a uracil derivative to form a dibenzoyl uridine intermediate.
Deprotection: The dibenzoyl uridine intermediate is then deprotected to yield the target compound, 2’-Deoxy-5-(2-fluorovinyl)uridine.
Chemical Reactions Analysis
2’-Deoxy-5-(2-fluorovinyl)uridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the fluorovinyl group.
Substitution: The fluorovinyl group can be substituted with other functional groups using appropriate reagents and conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2’-Deoxy-5-(2-fluorovinyl)uridine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of modified nucleosides and nucleotides.
Biology: The compound is employed in studies of nucleic acid interactions and enzyme mechanisms.
Industry: The compound is used in the development of diagnostic tools and therapeutic agents .
Mechanism of Action
The mechanism of action of 2’-Deoxy-5-(2-fluorovinyl)uridine involves its incorporation into nucleic acids, where it can interfere with DNA and RNA synthesis. The fluorovinyl group can inhibit enzymes involved in nucleic acid metabolism, leading to the disruption of cellular processes. This makes it a potential candidate for antiviral and anticancer therapies .
Comparison with Similar Compounds
2’-Deoxy-5-(2-fluorovinyl)uridine can be compared with other nucleoside analogs such as:
2’-Deoxy-5-fluorouridine: Similar in structure but lacks the fluorovinyl group.
5-Fluoro-2’-deoxyuridine: Another fluorinated nucleoside analog with different biological properties.
2’-Deoxy-5-iodouridine: Contains an iodine atom instead of a fluorovinyl group
The uniqueness of 2’-Deoxy-5-(2-fluorovinyl)uridine lies in its fluorovinyl modification, which imparts distinct chemical and biological properties compared to other nucleoside analogs.
Properties
CAS No. |
80015-51-6 |
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Molecular Formula |
C11H13FN2O6 |
Molecular Weight |
288.23 g/mol |
IUPAC Name |
1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-[(Z)-2-fluoroethenyl]pyrimidine-2,4-dione |
InChI |
InChI=1S/C11H13FN2O6/c12-2-1-5-3-14(11(19)13-9(5)18)10-8(17)7(16)6(4-15)20-10/h1-3,6-8,10,15-17H,4H2,(H,13,18,19)/b2-1-/t6-,7-,8-,10-/m1/s1 |
InChI Key |
DUMHHKBYUKEXQE-FJHCEMISSA-N |
Isomeric SMILES |
C1=C(C(=O)NC(=O)N1[C@H]2[C@@H]([C@@H]([C@H](O2)CO)O)O)/C=C\F |
Canonical SMILES |
C1=C(C(=O)NC(=O)N1C2C(C(C(O2)CO)O)O)C=CF |
Origin of Product |
United States |
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